molecular formula C21H21N3O4 B2741509 1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-48-8

1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2741509
CAS No.: 941919-48-8
M. Wt: 379.416
InChI Key: NSQBDJRKBGNSDN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, substituted with a dimethoxyphenyl group and an oxadiazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the pyrrolidinone ring: This can be synthesized by the reaction of an appropriate amine with a γ-lactone or by cyclization of amino acids or their derivatives.

    Coupling reactions: The final compound can be obtained by coupling the oxadiazole and pyrrolidinone intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄, CrO₃, or PCC can be used.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or acids, while reduction of the oxadiazole ring might yield amines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone: Similar structure with a different position of the methyl group.

    1-(2,4-Dimethoxyphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the oxadiazole and pyrrolidinone rings, can confer unique properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-5-4-6-14(9-13)20-22-21(28-23-20)15-10-19(25)24(12-15)17-8-7-16(26-2)11-18(17)27-3/h4-9,11,15H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBDJRKBGNSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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